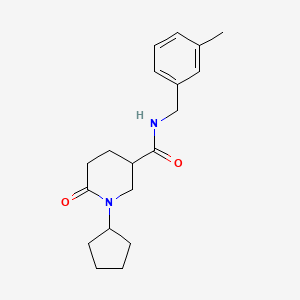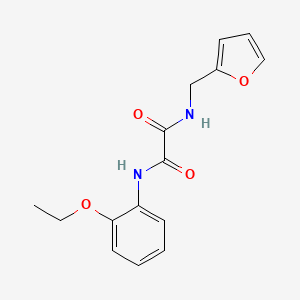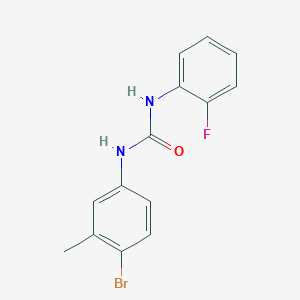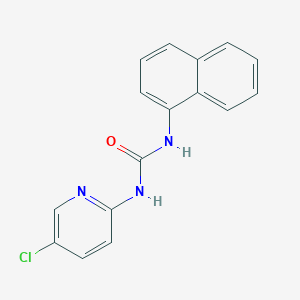![molecular formula C13H19Cl2N3O3 B5207942 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as CNB-001 and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride is not fully understood. However, studies have shown that it has neuroprotective properties and can reduce inflammation in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. It has also been shown to reduce inflammation and oxidative stress in the brain. In addition, it has been shown to increase the levels of BDNF, which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride in lab experiments is its neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases and their potential treatments. However, one of the limitations is that the compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride. One direction is to conduct more preclinical studies to determine its safety and efficacy in animal models of neurodegenerative diseases. Another direction is to conduct human clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperazine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by quaternization with hydrochloric acid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride has been extensively studied for its potential use in various scientific research fields. It has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3.ClH/c14-13-2-1-12(17(19)20)9-11(13)10-16-5-3-15(4-6-16)7-8-18;/h1-2,9,18H,3-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXCLLKMBXPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)


![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)


![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)


![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)